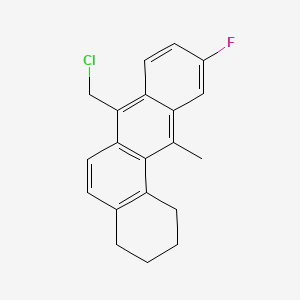
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a tetrahydrotetraphene backbone. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by fluorination and methylation steps. The reaction conditions often require the use of catalysts, such as zinc bromide, and solvents like toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, where chloromethyl methyl ether is used as a chloromethylating agent. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene involves its interaction with molecular targets, such as enzymes and receptors. The compound can alkylate DNA, leading to potential mutagenic and carcinogenic effects. It may also inhibit specific enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloromethylbenz[a]anthracene: Similar in structure but lacks the fluorine and methyl groups.
10-Fluoro-12-methylbenz[a]anthracene: Similar but lacks the chloromethyl group.
7-(Chloromethyl)-10-fluoro-1,2,3,4-tetrahydrobenz[a]anthracene: Similar but with a different polycyclic backbone .
Uniqueness
7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is unique due to the combination of its substituents and the tetrahydrotetraphene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104761-71-9 |
|---|---|
Molecular Formula |
C20H18ClF |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
7-(chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18ClF/c1-12-18-10-14(22)7-9-16(18)19(11-21)17-8-6-13-4-2-3-5-15(13)20(12)17/h6-10H,2-5,11H2,1H3 |
InChI Key |
JSHOMPMTCSHDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C3=C1C4=C(CCCC4)C=C3)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)



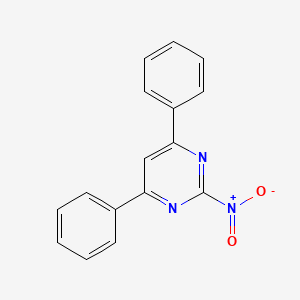
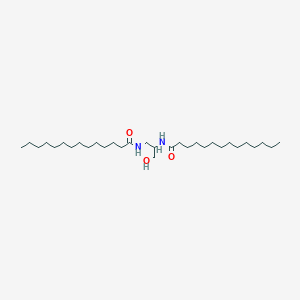

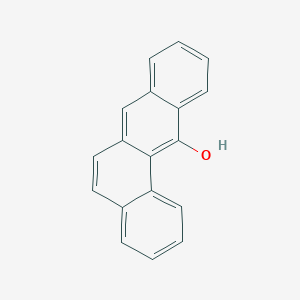
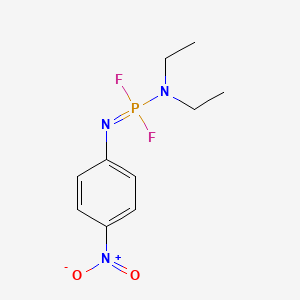
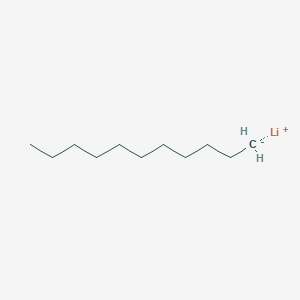
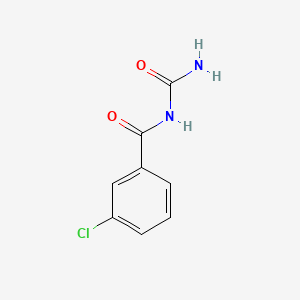
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
